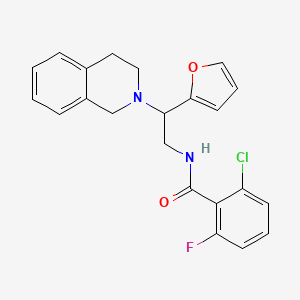

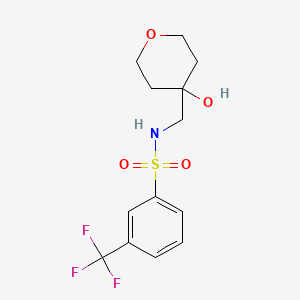

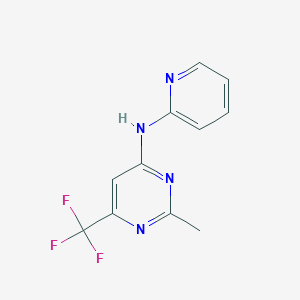

![molecular formula C12H27BrO3Si B2584787 2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane CAS No. 199484-67-8](/img/structure/B2584787.png)

2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane” is a silane derivative . It is also known as BES and has been used in scientific research for several years.

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of tert-butyl-dimethylsilanol with 2-bromoethyl ether in the presence of a base to form 2-(2-bromoethoxy)ethanol. This intermediate is then reacted with ethylene oxide in the presence of a base to form 2-[2-(2-bromoethoxy)ethoxy]ethanol. Finally, this intermediate is reacted with tert-butyl-dimethylchlorosilane in the presence of a base to form the desired compound.Molecular Structure Analysis

The molecular formula of “2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane” is CHBrOSi . The InChI Key is FVKQGXGGSCBBKQ-UHFFFAOYSA-N.Chemical Reactions Analysis

This compound has been used as a reagent for the selective N-alkylation of 5-piperazin-1-yl-1H-indole and (1H-indol-2-yl)-piperazin-1-yl-methanone. It has also been used in the synthesis of 2-[3-[(3,4,5-trimethoxyphenyl)thio]-1H-indol-5-yloxy]ethanol .Physical And Chemical Properties Analysis

The molecular weight of “2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane” is 327.334. It is a liquid at room temperature .Applications De Recherche Scientifique

Analytical Chemistry

The compound is often used in analytical chemistry for protecting groups during mass spectrometry or gas chromatography analysis. Its stability under mild conditions and ease of preparation make it a common choice for protecting hydroxyl and carbonyl groups, ensuring accurate analytical results .

Medicinal Chemistry

It may be used as a reagent for the selective N-alkylation of 5-piperazin-1-yl-1H-indole and (1H-indol-2-yl)-piperazin-1-yl-methanone. This application is crucial in medicinal chemistry for the synthesis of compounds with potential therapeutic effects .

Mécanisme D'action

Target of Action

It is known that this compound is often used in the synthesis of complex organic molecules. Therefore, its targets can vary depending on the specific reaction it is involved in.

Mode of Action

2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane: interacts with its targets through chemical reactions. It plays a significant role in the protection of hydroxyl groups as tert-butyldimethylsilyl derivatives, a method widely used in the synthesis of complex organic molecules by safeguarding functional groups during synthetic procedures. This strategy is essential in synthesizing natural products and pharmaceuticals, where selective reactivity is required.

Biochemical Pathways

The specific biochemical pathways affected by 2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane depend on the context of its use. In the synthesis of complex molecules, it can influence various pathways by enabling the creation of stable and complex structures.

Result of Action

The molecular and cellular effects of 2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane ’s action are primarily observed in the resulting synthesized compounds. It enables the creation of complex molecules with potential applications in materials science and pharmaceuticals.

Safety and Hazards

Propriétés

IUPAC Name |

2-[2-(2-bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BrO3Si/c1-12(2,3)17(4,5)16-11-10-15-9-8-14-7-6-13/h6-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVKQGXGGSCBBKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BrO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2584704.png)

![4-[benzyl(methyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2584706.png)

![N-(1-cyano-3-methylbutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2584713.png)

![3-{[7-chloro-3-(morpholinocarbonyl)-4,4-dioxo-4lambda~6~,1,2-benzothiadiazin-1(4H)-yl]methyl}benzonitrile](/img/structure/B2584724.png)